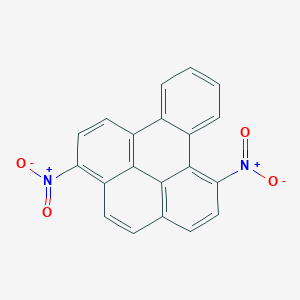

1,6-Dinitro-benzo(e)pyrene

Description

Structure

3D Structure

Properties

CAS No. |

120812-48-8 |

|---|---|

Molecular Formula |

C20H10N2O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3,8-dinitrobenzo[e]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |

InChI Key |

JQYDZVJBMITZCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Other CAS No. |

120812-48-8 |

Synonyms |

1,6-DINITRO-BENZO(E)PYRENE |

Origin of Product |

United States |

Foundational & Exploratory

1,6-Dinitro-benzo[e]pyrene: A Technical Guide on its Potential Mutagenic and Carcinogenic Properties

Introduction

Nitro-polycyclic aromatic hydrocarbons are a class of environmental pollutants formed by the nitration of PAHs. Many of these compounds are known to be potent mutagens and carcinogens. The position of the nitro groups on the aromatic ring system significantly influences their biological activity. This guide focuses on the potential mutagenic and carcinogenic properties of 1,6-Dinitro-benzo[e]pyrene by examining its close structural isomers and the broader class of dinitro-PAHs.

Mutagenic Properties

The mutagenicity of dinitro-PAHs is often evaluated using the Ames test (Salmonella typhimurium reverse mutation assay). This test assesses the ability of a chemical to induce mutations in histidine-requiring bacterial strains.

While no direct Ames test data for 1,6-Dinitro-benzo[e]pyrene is available, data for its isomers, 3,6-Dinitro-benzo[e]pyrene and 1,6-Dinitro-benzo[a]pyrene, provide valuable insights. 3,6-Dinitro-benzo[e]pyrene has been identified as a powerful bacterial mutagen.[1] In a study, it induced 285,000 revertants per nanomole in S. typhimurium strain TA98 without metabolic activation (S9 mix).[1] The mutagenic potency of 3,6-Dinitro-benzo[e]pyrene is comparable to that of 1,8-dinitropyrene, one of the most potent bacterial mutagens known.[1]

The mutagenic activity of dinitrobenzo[a]pyrene isomers is influenced by their electronic properties.[2] Theoretical studies suggest that the higher mutagenicity of 3,6-dinitrobenzo[a]pyrene compared to the 1,6-isomer may be due to its electronic charge distribution, which could promote more effective binding to enzymes involved in mutagenic pathways.[2]

Table 1: Mutagenicity of Dinitro-benzo[e]pyrene and Dinitro-benzo[a]pyrene Isomers in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| 3,6-Dinitro-benzo[e]pyrene | TA98 | Without | 285,000 | [1] |

| 3,6-Dinitro-benzo[e]pyrene | YG1024 | Without | 955,000 | [1] |

Carcinogenic Properties

The carcinogenicity of dinitro-PAHs is typically assessed through long-term animal bioassays. These studies involve administering the compound to animals (usually rodents) and observing the incidence of tumors.

There are no specific carcinogenicity studies on 1,6-Dinitro-benzo[e]pyrene. However, studies on 1,6-Dinitro-benzo[a]pyrene provide a basis for potential assessment. In a study on F344/DuCrj rats, subcutaneous injection of various doses of 1,6-Dinitro-benzo[a]pyrene did not result in the development of tumors at the injection site. In contrast, its isomer, 3,6-Dinitro-benzo[a]pyrene, was found to be carcinogenic, inducing tumors in a dose-dependent manner. This suggests that the positioning of the nitro groups is a critical determinant of carcinogenic activity. The lack of carcinogenicity of 1,6-Dinitro-benzo[a]pyrene was hypothesized to be related to the lower mutagenicity of its metabolic reduction products.

Table 2: Carcinogenicity of Dinitro-benzo[a]pyrene Isomers in F344/DuCrj Rats (Subcutaneous Injection)

| Compound | Dose (µg) | Tumor Incidence (%) | Reference |

| 1,6-Dinitro-benzo[a]pyrene | Various | 0 | |

| 3,6-Dinitro-benzo[a]pyrene | 8 | 4.8 | |

| 3,6-Dinitro-benzo[a]pyrene | 40 | Not specified | |

| 3,6-Dinitro-benzo[a]pyrene | 200 | Not specified | |

| 3,6-Dinitro-benzo[a]pyrene | 1000 | 70 | |

| Benzo[a]pyrene (positive control) | 1000 | 80 |

Metabolic Activation and Mechanism of Action

The genotoxicity of nitro-PAHs is dependent on their metabolic activation to reactive intermediates that can bind to DNA, forming DNA adducts. Two primary pathways are involved in the metabolic activation of nitro-PAHs: nitroreduction and ring oxidation.[3]

-

Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately a reactive N-hydroxy arylamine intermediate. This intermediate can be further esterified (e.g., by O-acetylation) to form a highly reactive species that readily binds to DNA. This pathway is often responsible for the direct-acting mutagenicity observed in bacterial assays.

-

Ring Oxidation: This pathway is similar to the metabolic activation of parent PAHs and involves the formation of dihydrodiol epoxides on the aromatic ring system by cytochrome P450 enzymes. These epoxides are highly electrophilic and can form covalent adducts with DNA.

It is also possible for a combination of both nitroreduction and ring oxidation to occur, leading to the formation of complex reactive metabolites.[3] The specific metabolic pathway that predominates depends on the structure of the nitro-PAH and the metabolic capabilities of the organism or cell type.

Caption: General metabolic activation pathways for dinitro-PAHs.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for assessing the mutagenicity of a nitro-PAH.

Objective: To determine the potential of a test compound to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, YG1024).

-

Test compound (1,6-Dinitro-benzo[e]pyrene).

-

S9 fraction from induced rat liver for metabolic activation.

-

Cofactor solution (NADP, Glucose-6-phosphate).

-

Top agar.

-

Minimal glucose agar plates.

-

Positive and negative controls.

Caption: Workflow for the Ames test.

Procedure:

-

Preparation: Prepare overnight cultures of the Salmonella tester strains. Prepare serial dilutions of the test compound. If metabolic activation is required, prepare the S9 mix.

-

Exposure: In a test tube, combine the bacterial culture, the test compound dilution, and either S9 mix or a buffer.

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Analysis: Compare the number of revertant colonies on the test plates to the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vivo Carcinogenicity Bioassay

This is a generalized protocol for a long-term carcinogenicity study in rodents.

Objective: To determine the carcinogenic potential of a test compound following long-term administration to animals.

Materials:

-

Test animals (e.g., F344 rats or B6C3F1 mice).

-

Test compound (1,6-Dinitro-benzo[e]pyrene).

-

Vehicle for administration (e.g., corn oil, tricaprylin).

-

Positive and negative control substances.

Caption: Workflow for an in vivo carcinogenicity bioassay.

Procedure:

-

Dose Selection: Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and select appropriate dose levels for the long-term study.

-

Animal Husbandry: House animals in a controlled environment and provide them with a standard diet and water ad libitum.

-

Administration: Administer the test compound to the animals via a relevant route of exposure (e.g., gavage, subcutaneous injection, dermal application) for a significant portion of their lifespan (e.g., 2 years for rodents).

-

Observation: Monitor the animals regularly for clinical signs of toxicity and the development of palpable masses.

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination.

-

Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.

Conclusion

While direct experimental evidence for the mutagenicity and carcinogenicity of 1,6-Dinitro-benzo[e]pyrene is lacking, the available data on its structural isomers strongly suggest that it is likely to be a potent mutagen. Its carcinogenic potential is less certain and would depend on its specific metabolic fate and the reactivity of its metabolites. The position of the nitro groups is a critical factor in determining the biological activity of dinitro-PAHs. Further experimental studies are necessary to definitively characterize the toxicological profile of 1,6-Dinitro-benzo[e]pyrene. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Unveiling 1,6-Dinitro-benzo[e]pyrene: A Technical Guide to its Environmental Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitro-benzo[e]pyrene (1,6-DNBeP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological interest. As a derivative of benzo[e]pyrene (BeP), a ubiquitous product of incomplete combustion, 1,6-DNBeP's presence in the environment raises concerns due to the established mutagenic and carcinogenic properties of many NPAHs. This technical guide provides a comprehensive overview of the current understanding of 1,6-DNBeP's environmental sources, occurrence, and the methodologies for its study. Given the limited direct research on this specific isomer, this guide synthesizes information on its precursor, BeP, and related dinitrated PAHs to offer a robust scientific foundation for researchers.

Environmental Sources and Formation

The primary sources of 1,6-Dinitro-benzo[e]pyrene are not direct emissions but rather the result of atmospheric and environmental reactions of its parent compound, benzo[e]pyrene.

1.1. Precursor Sources: Benzo[e]pyrene

Benzo[e]pyrene is a five-ring polycyclic aromatic hydrocarbon (PAH) that is released into the environment from both natural and anthropogenic sources. It is a product of the incomplete combustion of organic materials.[1] Key sources include:

-

Fossil Fuel Combustion: Emissions from coal-fired power plants and industrial boilers are significant contributors.

-

Vehicle Emissions: Gasoline and diesel engine exhaust are major sources of BeP in urban environments.[2]

-

Residential Wood Burning: The use of fireplaces and wood-burning stoves for heating is a primary source of atmospheric BeP.

-

Industrial Processes: Activities such as coal tar production, asphalt manufacturing, and coke production release BeP.[2]

-

Natural Sources: Forest fires and volcanic eruptions are natural sources of BeP.[3]

1.2. Formation of 1,6-Dinitro-benzo[e]pyrene

1,6-Dinitro-benzo[e]pyrene is formed through the nitration of benzo[e]pyrene. This process can occur through several environmental pathways:

-

Atmospheric Nitration: In the atmosphere, BeP adsorbed onto particulate matter can react with nitrogen oxides (NOx), such as nitrogen dioxide (NO₂) and the nitrate radical (NO₃), especially in the presence of sunlight (photochemical reactions) or at night.[4]

-

Combustion Processes: Nitration can also occur during the combustion process itself, where high temperatures and the presence of nitrogen and oxygen lead to the formation of NPAHs.[5]

The following diagram illustrates the general pathway from combustion sources to the formation of 1,6-Dinitro-benzo[e]pyrene.

Environmental Occurrence

While specific quantitative data for 1,6-Dinitro-benzo[e]pyrene is scarce, its occurrence can be inferred from the presence of its precursor, benzo[e]pyrene, in various environmental compartments.

2.1. Occurrence in Soil

To date, the most direct evidence for the occurrence of dinitro-benzo[e]pyrene comes from studies of surface soil. Research in Japan identified 3,6-dinitrobenzo[e]pyrene, a structural isomer of 1,6-DNBeP, as a potent mutagen in surface soil, suggesting that dinitrated benzo[e]pyrene isomers can be significant soil contaminants in certain areas.

2.2. Inferred Occurrence in Other Matrices

Based on the known distribution of benzo[e]pyrene, it is plausible that 1,6-Dinitro-benzo[e]pyrene may be found in the following matrices, likely at very low concentrations:

-

Air: As BeP is primarily associated with particulate matter, 1,6-DNBeP formed through atmospheric reactions would also be present in the particulate phase of the air.[6]

-

Water and Sediment: Atmospheric deposition can lead to the contamination of water bodies. Due to their hydrophobic nature, BeP and its nitrated derivatives are expected to adsorb to suspended solids and accumulate in sediments.[6]

Table 1: Occurrence of Benzo[e]pyrene (Precursor) in Environmental Matrices

| Environmental Matrix | Concentration Range | Location/Study Highlights | Reference |

| Air | 1.0 - 1.5 ng/m³ (annual average) | Czech Republic (excluding industrial sites) | [7] |

| 0.073 - 0.088 ng/m³ (in PM2.5 and PM10) | Doha, Qatar | [2] | |

| Water | 8.61 ng/L (for Benzo[a]pyrene) | River water in India | [6] |

| Soil | 0.51 mg/kg (Residential Soil Remediation Standard) | New Jersey, USA | [8] |

| 4.89 mg/kg (in experimentally contaminated soil) | Laboratory study on biodegradation | [9] | |

| Sediment | 0.01 - 1.68 µg/kg dw (for Benzo[a]pyrene) | Rivers in Taiwan | [6] |

Note: Data for benzo[a]pyrene, a closely related and often co-occurring isomer, is included where specific benzo[e]pyrene data is unavailable to provide context on typical PAH levels.

Experimental Protocols

The analysis of 1,6-Dinitro-benzo[e]pyrene in environmental samples is challenging due to its expected low concentrations and the complexity of the sample matrices. The following outlines a general experimental workflow that can be adapted from methodologies used for other NPAHs.

3.1. Sample Collection and Preparation

-

Air: High-volume air samplers are used to collect particulate matter on filters.

-

Soil and Sediment: Grab samples are collected from the desired depth. Samples are typically dried, sieved, and homogenized.

-

Water: Large volume water samples are collected and can be filtered to separate dissolved and particulate-bound fractions.

3.2. Extraction

-

Soxhlet Extraction: A classical and robust method for extracting PAHs and NPAHs from solid samples using an organic solvent (e.g., dichloromethane, toluene).

-

Pressurized Liquid Extraction (PLE): A more rapid and efficient method using elevated temperatures and pressures.

-

Solid-Phase Extraction (SPE): Used for extracting analytes from water samples.

3.3. Cleanup and Fractionation

Crude extracts require cleanup to remove interfering compounds. This is often achieved using column chromatography with silica gel or alumina as the stationary phase. The extract is passed through the column, and different fractions are collected.

3.4. Analysis and Quantification

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. The mass spectrometer provides structural information for confirmation.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is well-suited for the analysis of less volatile PAHs and their derivatives. Fluorescence detection offers high sensitivity and selectivity for many PAHs.

The following diagram illustrates a typical experimental workflow for the analysis of 1,6-Dinitro-benzo[e]pyrene.

Proposed Toxicological Signaling Pathway

The toxicological effects of many NPAHs are mediated through their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. While the specific pathway for 1,6-Dinitro-benzo[e]pyrene has not been elucidated, a plausible mechanism can be proposed based on the known metabolism of other dinitrated PAHs.

The proposed pathway involves the reduction of one of the nitro groups to a nitroso intermediate, followed by further reduction to a hydroxylamine. This hydroxylamine can be esterified (e.g., by acetylation or sulfation) to form a reactive ester that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

The following diagram illustrates this proposed metabolic activation pathway.

Conclusion and Future Directions

1,6-Dinitro-benzo[e]pyrene represents a data gap in the field of environmental toxicology. While its presence in the environment can be inferred from the widespread distribution of its precursor, benzo[e]pyrene, and the detection of its isomers in soil, more research is critically needed. Future research should focus on:

-

Developing sensitive and specific analytical methods for the quantification of 1,6-Dinitro-benzo[e]pyrene in various environmental matrices.

-

Conducting monitoring studies to determine the actual environmental concentrations of this compound.

-

Investigating its toxicological profile , including its mutagenicity, carcinogenicity, and the specific signaling pathways it perturbs.

A deeper understanding of the environmental sources, occurrence, and toxicology of 1,6-Dinitro-benzo[e]pyrene is essential for a comprehensive assessment of the risks posed by nitrated polycyclic aromatic hydrocarbons to human health and the environment.

References

- 1. Benzo[e]pyrene – German Environmental Specimen Bank [umweltprobenbank.de]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. dhss.delaware.gov [dhss.delaware.gov]

- 4. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review [agris.fao.org]

- 5. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atmospheric Deposition of Benzo[a]pyrene: Developing a Spatial Pattern at a National Scale [mdpi.com]

- 8. dep.nj.gov [dep.nj.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Atmospheric Formation of 1,6-Dinitro-benzo[e]pyrene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern.[1][2] Benzo[e]pyrene, a five-ring isomeric structure of the more commonly studied benzo[a]pyrene, is a product of incomplete combustion of organic materials. In the atmosphere, PAHs can undergo various chemical transformations, including nitration, which leads to the formation of nitro-PAHs.[1][3] These derivatives are often more mutagenic and carcinogenic than their parent compounds.[1][3] Dinitro-PAHs, such as 1,6-dinitro-benzo[e]pyrene, are of particular interest due to their potential for enhanced biological activity. This guide provides a detailed overview of the potential atmospheric formation mechanisms of 1,6-dinitro-benzo[e]pyrene, drawing from the broader understanding of nitro-PAH chemistry.

Atmospheric Formation Mechanisms

The formation of nitro-PAHs in the atmosphere can occur through two primary pathways: gas-phase reactions and heterogeneous reactions on the surface of particulate matter.[2][3]

Gas-Phase Reactions

Gas-phase reactions are typically initiated by the attack of atmospheric oxidants, primarily the hydroxyl radical (OH) during the daytime and the nitrate radical (NO₃) at night.[1][3]

-

OH Radical-Initiated Formation: In the presence of sunlight, photochemically generated OH radicals can add to the aromatic rings of benzo[e]pyrene. The resulting OH-adduct can then react with nitrogen dioxide (NO₂) to form a nitro-adduct, which subsequently eliminates a water molecule to yield a mononitro-benzo[e]pyrene. Further nitration to a dinitro-isomer would require a second, similar reaction sequence on the mononitrated product.

-

NO₃ Radical-Initiated Formation: During nighttime, in the absence of photolysis, the nitrate radical (NO₃) becomes a significant atmospheric oxidant.[1] Similar to the OH radical pathway, NO₃ can add to the benzo[e]pyrene ring system. The resulting adduct can then react with NO₂ and subsequently lose a nitric acid (HNO₃) molecule to form a mononitro-benzo[e]pyrene. A subsequent nitration step would be necessary to form a dinitro-derivative.

Heterogeneous Reactions

Benzo[e]pyrene, having a relatively low vapor pressure, is expected to be predominantly adsorbed onto atmospheric particulate matter. Reactions occurring on the surface of these particles are termed heterogeneous reactions. These reactions can involve various nitrogen oxides, including nitrogen dioxide (NO₂), dinitrogen pentoxide (N₂O₅), and nitric acid (HNO₃). The nitration is thought to proceed via an electrophilic substitution mechanism where the nitronium ion (NO₂⁺), or a related species, attacks the electron-rich π-system of the PAH. The formation of dinitro-isomers would depend on the reaction conditions and the deactivation of the aromatic ring by the first nitro group.

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data on the atmospheric formation of 1,6-dinitro-benzo[e]pyrene. The table below summarizes the type of data that is needed for a comprehensive understanding of its formation.

| Parameter | Description | Status |

| Formation Rate Constants | The rates at which 1,6-dinitro-benzo[e]pyrene is formed from benzo[e]pyrene or its mononitro derivatives under various atmospheric conditions (e.g., different concentrations of OH, NO₃, NO₂). | Not Available |

| Reaction Yields | The percentage of benzo[e]pyrene that is converted to 1,6-dinitro-benzo[e]pyrene relative to other nitro-isomers and degradation products. | Not Available |

| Atmospheric Concentrations | Measured concentrations of 1,6-dinitro-benzo[e]pyrene in ambient air samples. | Not Available |

| Branching Ratios | The relative importance of gas-phase versus heterogeneous formation pathways. | Not Available |

Hypothetical Experimental Protocol for Simulating Atmospheric Formation

The following outlines a generalized experimental protocol for investigating the atmospheric formation of 1,6-dinitro-benzo[e]pyrene in a laboratory setting.

Objective: To determine the formation potential and identify the major isomers of dinitro-benzo[e]pyrene from the gas-phase and heterogeneous reactions of benzo[e]pyrene with atmospheric oxidants.

Materials:

-

Benzo[e]pyrene standard

-

Environmental simulation chamber (e.g., Teflon bag or glass reactor)

-

UV lights to simulate sunlight

-

Sources of OH radicals (e.g., photolysis of methyl nitrite or hydrogen peroxide)

-

Sources of NO₃/N₂O₅ (e.g., reaction of NO₂ with O₃)

-

Nitrogen dioxide (NO₂) gas

-

Inert aerosol particles (e.g., silica or titanium dioxide) for heterogeneous studies

-

High-performance liquid chromatography (HPLC) with UV and mass spectrometry (MS) detection

-

Gas chromatography-mass spectrometry (GC-MS)

Methodology:

Part A: Gas-Phase OH Radical-Initiated Reaction

-

Introduce a known concentration of benzo[e]pyrene vapor into the simulation chamber.

-

Introduce a precursor for OH radicals (e.g., methyl nitrite) and NO₂.

-

Irradiate the chamber with UV light to generate OH radicals.

-

Monitor the decay of benzo[e]pyrene and the formation of products over time by collecting samples on a suitable sorbent and analyzing by HPLC-MS or GC-MS.

-

Identify and quantify the dinitro-benzo[e]pyrene isomers formed, including the 1,6-isomer.

Part B: Gas-Phase NO₃ Radical-Initiated Reaction

-

In the dark, introduce benzo[e]pyrene vapor, ozone (O₃), and NO₂ into the chamber to generate NO₃ and N₂O₅.

-

Monitor the reaction progress as described in Part A.

Part C: Heterogeneous Reaction

-

Coat inert aerosol particles with a thin layer of benzo[e]pyrene and introduce them into the chamber.

-

Introduce gaseous reactants (e.g., NO₂, N₂O₅/NO₃) into the chamber.

-

Collect particle samples over time using filters.

-

Extract the organic compounds from the filters and analyze by HPLC-MS or GC-MS to identify and quantify the dinitro-benzo[e]pyrene isomers.

Data Analysis:

-

Calculate the reaction rate constants for the degradation of benzo[e]pyrene.

-

Determine the formation yields of 1,6-dinitro-benzo[e]pyrene and other isomers.

-

Elucidate the reaction pathways based on the identified products.

Visualizations

Caption: Potential atmospheric formation pathways of 1,6-dinitro-benzo[e]pyrene.

Caption: Experimental workflow for investigating 1,6-dinitro-benzo[e]pyrene formation.

References

Metabolic Activation of 1,6-Dinitro-benzo[e]pyrene: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the metabolic activation pathways of 1,6-Dinitro-benzo[e]pyrene. The following guide presents the well-characterized metabolic activation pathways of the structurally similar and extensively studied nitro-polycyclic aromatic hydrocarbon (nitro-PAH), 1,6-dinitropyrene. These pathways are presented as a predictive model for the metabolism of 1,6-Dinitro-benzo[e]pyrene due to the shared dinitro-aromatic structure, which is the primary determinant of its metabolic fate. It is critical for researchers to experimentally verify these pathways for 1,6-Dinitro-benzo[e]pyrene.

Introduction

1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of environmental contaminants formed from the incomplete combustion of organic materials in the presence of nitrogen oxides. They are of significant toxicological concern due to their potent mutagenic and carcinogenic properties. The genotoxicity of many nitro-PAHs, including the dinitro-derivatives, is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA.

This technical guide provides an in-depth overview of the principal metabolic activation pathways of dinitrated PAHs, using 1,6-dinitropyrene as a model. The primary route of activation is through the reduction of one of the nitro groups, a process that can be catalyzed by a variety of cellular enzymes.

Core Metabolic Activation Pathway: Nitroreduction

The critical step in the metabolic activation of dinitrated PAHs is the reduction of a nitro group to a reactive N-hydroxy arylamine intermediate. This process can be followed by further activation steps, leading to the formation of highly electrophilic species that readily react with nucleophilic sites in DNA.

Enzymatic Pathways of Nitroreduction

A variety of enzymes, present in both mammalian tissues and gut microbiota, can catalyze the nitroreduction of dinitrated PAHs. These include:

-

Cytosolic Nitroreductases: Enzymes such as xanthine oxidase and aldehyde oxidase, found in the cytoplasm of various mammalian cells, can reduce nitro-PAHs.

-

Microsomal Nitroreductases: The cytochrome P450 reductase, located in the endoplasmic reticulum, is another key enzyme involved in this metabolic step.

-

Bacterial Nitroreductases: The microflora of the gastrointestinal tract possesses potent nitroreductase activity and is considered a significant contributor to the in vivo activation of ingested nitro-PAHs.

The initial reduction of a nitro group proceeds in a stepwise manner to form a nitroso derivative, which is then further reduced to the N-hydroxy arylamine. This N-hydroxy arylamine is a critical intermediate in the genotoxic cascade.

Subsequent Activation of the N-hydroxy Arylamine

The N-hydroxy arylamine intermediate can undergo further activation to form a highly reactive nitrenium ion. This can occur through two main pathways:

-

Protonation: Under acidic conditions, the hydroxyl group of the N-hydroxy arylamine can be protonated, followed by the loss of a water molecule to generate the nitrenium ion.

-

O-acetylation: In many cell types, the N-hydroxy arylamine can be O-acetylated by cytosolic N-acetyltransferases (NATs). The resulting N-acetoxy arylamine is an unstable ester that spontaneously breaks down to form the nitrenium ion and an acetate anion. The presence of NATs can significantly enhance the mutagenicity of dinitrated PAHs.

DNA Adduct Formation

The ultimate carcinogenic species, the electrophilic nitrenium ion, readily attacks nucleophilic centers in DNA, with a strong preference for the C8 position of guanine bases. The major DNA adduct formed from 1,6-dinitropyrene has been identified as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. The formation of these bulky DNA adducts can distort the DNA helix, leading to errors during DNA replication and transcription, and ultimately resulting in mutations and the initiation of cancer.

Visualizing the Metabolic Activation Pathway

The following diagram illustrates the key steps in the metabolic activation of a dinitrated PAH, modeled on 1,6-dinitropyrene.

DNA Adduct Formation by 1,6-Dinitro-benzo[e]pyrene: An In-Depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the DNA adduct formation of 1,6-dinitro-benzo[e]pyrene. Consequently, this guide utilizes the closely related and well-studied compound, 1,6-dinitropyrene , as a surrogate to provide a comprehensive overview of the anticipated metabolic activation, DNA adduct formation, and analytical methodologies. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, with the explicit understanding that direct experimental data for 1,6-dinitro-benzo[e]pyrene is not currently available.

Executive Summary

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants known for their mutagenic and carcinogenic properties. A critical mechanism underlying their toxicity is the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis if not repaired. This technical guide provides an in-depth examination of the DNA adduct formation by nitro-PAHs, using 1,6-dinitropyrene as a representative compound due to the absence of specific data for 1,6-dinitro-benzo[e]pyrene. The guide details the metabolic activation pathways, presents available data on adduct distribution, and provides a comprehensive experimental protocol for the detection and analysis of these adducts.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of 1,6-dinitropyrene is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to nucleophilic sites on DNA, primarily the C8 position of guanine.

Metabolic Activation Pathway

The primary pathway for the metabolic activation of 1,6-dinitropyrene involves the nitroreduction of one of the nitro groups. This multi-step process is catalyzed by cytosolic and microsomal nitroreductases and can be summarized as follows:

-

Nitroreduction: One nitro group of 1,6-dinitropyrene is reduced to a nitroso derivative (1-nitro-6-nitrosopyrene).

-

Further Reduction: The nitroso derivative is further reduced to an N-hydroxy arylamine intermediate (N-hydroxy-1-amino-6-nitropyrene).

-

Esterification: This N-hydroxy arylamine can be further activated through O-esterification, for example, by O-acetylation catalyzed by N-acetyltransferases (NATs), to form a highly reactive N-acetoxy arylamine.

-

Nitrenium Ion Formation: The N-acetoxy arylamine readily undergoes heterolytic cleavage to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: The nitrenium ion then attacks nucleophilic sites in DNA, with a strong preference for the C8 position of guanine, forming the major DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.

Quantitative Data on DNA Adduct Formation

While precise quantitative data for 1,6-dinitro-benzo[e]pyrene are unavailable, studies on 1,6-dinitropyrene provide insights into the distribution and relative levels of its primary DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, in various tissues of exposed animals.

| Tissue | Adduct Levels (Relative) | Species | Method of Detection |

| Urinary Bladder | Highest | Rat | 32P-postlabeling |

| Mammary Gland | High | Rat | 32P-postlabeling |

| Liver | Moderate | Rat | 32P-postlabeling |

| Kidney | Moderate | Rat | 32P-postlabeling |

| Nucleated Blood Cells | Detectable | Rat | 32P-postlabeling |

Table 1: Relative distribution of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adducts in various tissues of rats following in vivo exposure to 1,6-dinitropyrene. Data is compiled from qualitative and semi-quantitative descriptions in the cited literature.

Experimental Protocols

The 32P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts, particularly for compounds like nitro-PAHs where the levels of adduct formation can be low.

Protocol: 32P-Postlabeling Assay for Nitro-PAH DNA Adducts

4.1.1 DNA Isolation and Purification

-

Isolate genomic DNA from tissues or cells of interest using standard phenol-chloroform extraction or commercially available DNA isolation kits.

-

Treat the isolated DNA with RNase A and RNase T1 to remove any contaminating RNA.

-

Further purify the DNA by proteinase K digestion followed by phenol-chloroform extraction and ethanol precipitation.

-

Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio).

4.1.2 DNA Hydrolysis

-

Digest 5-10 µg of purified DNA to 2'-deoxyribonucleoside 3'-monophosphates by incubation with micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD) in a digestion buffer (e.g., 20 mM sodium succinate, 10 mM CaCl2, pH 6.0) at 37°C for 3-4 hours.

4.1.3 Adduct Enrichment (Nuclease P1 Method)

-

Add a solution containing Zn(OAc)2 and sodium acetate (pH 5.0) to the DNA digest.

-

Incubate with nuclease P1 at 37°C for 30-60 minutes. This step selectively dephosphorylates normal (non-adducted) nucleotides to nucleosides, thereby enriching the adducted nucleotides.

-

Terminate the reaction by adding Tris base.

4.1.4 32P-Labeling of Adducts

-

Prepare a labeling mixture containing [γ-32P]ATP, T4 polynucleotide kinase, and a suitable buffer (e.g., bicine, MgCl2, dithiothreitol, spermidine).

-

Add the labeling mixture to the nuclease P1-treated digest.

-

Incubate at 37°C for 30-45 minutes to transfer the 32P-label to the 5'-hydroxyl group of the adducted nucleotides.

4.1.5 Chromatographic Separation of Labeled Adducts

-

Thin-Layer Chromatography (TLC):

-

Spot the 32P-labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems (e.g., lithium formate/urea, lithium chloride/Tris-HCl/urea, sodium phosphate).

-

Visualize the separated adducts by autoradiography.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Alternatively, separate the labeled adducts using reverse-phase HPLC coupled with a radioactivity detector.

-

Employ a suitable column (e.g., C18) and a gradient elution system (e.g., ammonium phosphate buffer with an acetonitrile gradient).

-

4.1.6 Quantification of DNA Adducts

-

Excise the radioactive spots from the TLC plate or collect the radioactive fractions from the HPLC.

-

Quantify the radioactivity using liquid scintillation counting or a phosphorimager.

-

Calculate the relative adduct levels (RAL) using the following formula:

RAL = (cpm in adduct spots) / (cpm in total nucleotides)

Note: The total nucleotide count is determined from a separate labeling reaction of a small aliquot of the initial DNA digest.

Conclusion

The formation of DNA adducts is a critical initiating event in the chemical carcinogenesis of nitro-PAHs. While data specific to 1,6-dinitro-benzo[e]pyrene remains elusive, the study of 1,6-dinitropyrene provides a robust framework for understanding the metabolic activation through nitroreduction and subsequent covalent binding to DNA, primarily at the C8 of guanine. The 32P-postlabeling assay stands as a highly sensitive and valuable tool for the detection and quantification of these adducts. Further research is imperative to elucidate the specific metabolic pathways and DNA adduct profiles of 1,6-dinitro-benzo[e]pyrene to accurately assess its genotoxic potential and risk to human health.

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dinitro-benzo[e]pyrene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the parent compound, benzo[e]pyrene, and other nitrated polycyclic aromatic hydrocarbons (PAHs). However, specific experimental data on the physicochemical properties of 1,6-Dinitro-benzo[e]pyrene is scarce. This guide summarizes the available information and provides context based on related compounds.

Core Physicochemical Data

1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon with the CAS number 120812-48-8. Based on the structure of the parent compound, benzo[e]pyrene (C₂₀H₁₂), the introduction of two nitro groups results in the following molecular characteristics:

-

Molecular Formula: C₂₀H₁₀N₂O₄

-

Molecular Weight: 342.3 g/mol [1]

A comprehensive summary of the available quantitative data for 1,6-Dinitro-benzo[e]pyrene and its parent compound, benzo[e]pyrene, is presented below for comparative analysis.

| Property | 1,6-Dinitro-benzo[e]pyrene | Benzo[e]pyrene (Parent Compound) |

| CAS Number | 120812-48-8 | 192-97-2 |

| Molecular Formula | C₂₀H₁₀N₂O₄ | C₂₀H₁₂ |

| Molecular Weight | 342.3 g/mol [1] | 252.316 g·mol⁻¹[2] |

| Physical Description | Data not available | Colorless crystals or white crystalline solid[3] |

| Melting Point | Data not available | 178-179 °C |

| Boiling Point | Data not available | 492 °C |

| Water Solubility | Data not available (Expected to be very low) | 0.0018 mg/L at 25 °C |

| LogP (Octanol-Water Partition Coefficient) | Data not available (Expected to be high) | 6.44[3] |

Note: Properties for Benzo[e]pyrene are provided for context and are readily available in chemical databases.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 1,6-Dinitro-benzo[e]pyrene are not available in the reviewed literature. However, the synthesis of related nitro-PAHs, such as 1- and 3-nitrobenzo[a]pyrenes, has been described and involves the following general steps:

Synthesis of Nitrobenzo[a]pyrenes (General Protocol):

A common method for the synthesis of nitro-PAHs is through the nitration of the parent hydrocarbon. For example, the synthesis of 1- and 3-nitrobenzo[a]pyrene involves the nitration of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by dehydrogenation.

-

Nitration: The parent PAH is reacted with a nitrating agent, such as sodium nitrate in a mixture of trifluoroacetic acid and acetic anhydride. This reaction is typically carried out at ambient temperature.

-

Separation of Isomers: The nitration reaction often produces a mixture of isomers. These isomers are then separated using chromatographic techniques, such as column chromatography.

-

Dehydrogenation: The separated nitrotetrahydrobenzo[a]pyrenes are then dehydrogenated to yield the final nitrobenzo[a]pyrene products. A common reagent for this step is 2,3-dichloro-4,5-dicyano-1,6-benzoquinone.

Analytical Characterization:

The characterization of the synthesized nitro-PAHs typically involves:

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure and identify the positions of the nitro groups on the aromatic core.

Biological Activity and Metabolic Activation

While specific signaling pathways for 1,6-Dinitro-benzo[e]pyrene are not detailed in the literature, it is known that nitro-PAHs are genotoxic compounds that require metabolic activation to exert their mutagenic and carcinogenic effects. This activation process is a critical pathway in their mechanism of action.

Metabolic Activation Pathway of Nitro-PAHs

The genotoxicity of nitro-PAHs is largely dependent on the metabolic reduction of the nitro group to a reactive N-hydroxy arylamine intermediate. This process can be catalyzed by various nitroreductases present in bacteria and mammalian cells. Another major pathway for the activation of the parent PAH molecule involves cytochrome P450 enzymes.

Caption: Generalized metabolic activation of a nitro-PAH leading to genotoxicity.

The metabolic activation of many PAHs is primarily initiated by cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1.[4][5] These enzymes introduce an epoxide group onto the PAH ring system. This epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol.[4][5] This dihydrodiol can be further oxidized by CYPs to form a highly reactive diol-epoxide, which is often the ultimate carcinogenic metabolite that binds to DNA, forming adducts and leading to mutations.[4][5][6]

For nitro-PAHs, in addition to the ring oxidation, the nitro groups can undergo reduction. This process is a key step in their activation to mutagens. Cytosolic and microsomal enzymes can catalyze this nitroreduction. The reduction of a nitro group to a nitroso group, and then to a hydroxylamino group, leads to the formation of a reactive N-hydroxy arylamine. This intermediate can be further activated, for example by acetylation, to form a highly reactive nitrenium ion that readily reacts with DNA.

References

- 1. 1,6-ДИНИТРО-БЕНЗО (Е) ПИРЕН | 120812-48-8 [m.chemicalbook.com]

- 2. Benzo(e)pyrene - Wikipedia [en.wikipedia.org]

- 3. Benzo(E)Pyrene | C20H12 | CID 9128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of 1,6-Dinitro-benzo[e]pyrene using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological interest due to its potential mutagenic and carcinogenic properties. Accurate and sensitive quantification of this compound in various matrices is crucial for environmental monitoring, toxicology studies, and risk assessment. This application note details a robust HPLC-MS/MS method for the selective and sensitive determination of 1,6-Dinitro-benzo[e]pyrene. The method employs a reversed-phase HPLC separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and low detection limits.

Experimental Protocols

1. Sample Preparation (Solid Matrix, e.g., Soil, Sediment)

A robust sample preparation protocol is essential for the accurate analysis of nitro-PAHs from complex matrices.

-

Materials:

-

Homogenized solid sample

-

Dichloromethane (DCM), HPLC grade

-

Acetone, HPLC grade

-

Hexane, HPLC grade

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Silica-based, 500 mg, 6 mL)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

-

Protocol:

-

Weigh 5 grams of the homogenized sample into a glass centrifuge tube.

-

Add 10 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

-

Vortex vigorously for 1 minute.

-

Place the sample in an ultrasonic bath for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean glass tube.

-

Repeat the extraction (steps 2-6) two more times, pooling the supernatants.

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.

-

Proceed with SPE cleanup.

-

-

SPE Cleanup:

-

Condition the silica SPE cartridge by passing 5 mL of hexane through it.

-

Load the 1 mL concentrated extract onto the cartridge.

-

Wash the cartridge with 10 mL of hexane to remove non-polar interferences.

-

Elute the nitro-PAH fraction with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS/MS analysis.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Re-equilibration at 50% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow:

-

Desolvation Gas: 800 L/hr

-

Cone Gas: 50 L/hr

-

-

Collision Gas: Argon

-

Data Presentation

Table 1: Quantitative Data for 1,6-Dinitro-benzo[e]pyrene Analysis

| Parameter | Value |

| Analyte | 1,6-Dinitro-benzo[e]pyrene |

| Molecular Formula | C₂₀H₁₀N₂O₄ |

| Molecular Weight | 342.31 g/mol |

| Precursor Ion (Q1) [M-H]⁻ | 341.1 m/z |

| Product Ion (Q3) - Quantifier | 295.1 m/z (Proposed: [M-H-NO₂]⁻) |

| Product Ion (Q3) - Qualifier | 265.1 m/z (Proposed: [M-H-NO₂-NO]⁻) |

| Collision Energy (Quantifier) | 25 eV (Typical, requires optimization) |

| Collision Energy (Qualifier) | 35 eV (Typical, requires optimization) |

| Retention Time | ~12.5 min (Dependent on exact conditions) |

| Limit of Detection (LOD) | Estimated: 0.1 - 1.0 pg on column |

| Limit of Quantification (LOQ) | Estimated: 0.5 - 5.0 pg on column |

| Linearity (R²) | >0.995 (Expected) |

Note: The MRM transitions and collision energies are proposed based on the fragmentation patterns of similar nitro-aromatic compounds and require empirical validation.

Mandatory Visualization

Caption: Experimental workflow for the analysis of 1,6-Dinitro-benzo[e]pyrene.

Application Note and Protocol for the Extraction of 1,6-Dinitro-benzo[e]pyrene from Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (Nitro-PAH) of significant environmental and toxicological concern due to its mutagenic and carcinogenic properties. Accurate quantification of this compound in complex matrices such as soil is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the extraction of 1,6-Dinitro-benzo[e]pyrene from soil samples, based on established methods for PAHs and Nitro-PAHs. The primary extraction technique described is Accelerated Solvent Extraction (ASE), followed by Solid-Phase Extraction (SPE) for sample cleanup.

Data Presentation

The following table summarizes recovery data for various PAHs and Nitro-PAHs from soil using different extraction and analytical methods. This data can serve as a reference for the expected performance of the methods described herein for 1,6-Dinitro-benzo[e]pyrene.

| Compound | Extraction Method | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Naphthalene | Accelerated Solvent Extraction (ASE) | GC-MS | 77 - 105 | N/A | [1] |

| Acenaphthene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |

| Fluorene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |

| Phenanthrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |

| Pyrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |

| Benzo[a]pyrene | QuEChERS | GC-MS | 85.0 - 106.7 | 0.3 - 2.8 | [2] |

| 1-Nitropyrene | Ultrasonic Extraction | HPLC-MS | 82 - 105 | N/A | [3] |

| 3-Nitrophenanthrene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |

| 9-Nitrophenanthrene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |

| 3-Nitrofluoranthene | Sonication with Dichloromethane | HPLC-FLD | N/A | N/A | [4] |

Experimental Protocols

Soil Sample Preparation

-

Sample Collection and Storage: Collect soil samples and store them in amber glass containers at 4°C to minimize photodegradation and microbial activity.

-

Drying and Sieving: Air-dry the soil samples at ambient temperature. Once dried, sieve the soil through a 2 mm mesh to ensure homogeneity and remove large debris.

Accelerated Solvent Extraction (ASE) Protocol

Accelerated Solvent Extraction (ASE) is a powerful technique for extracting organic compounds from solid matrices using elevated temperatures and pressures.[5]

-

Cell Preparation:

-

Place a cellulose filter at the bottom of a stainless steel extraction cell (e.g., 10 mL or 22 mL).

-

Mix approximately 10 g of the sieved soil sample with a dispersing agent like diatomaceous earth or clean sand in a 1:1 ratio. This prevents the sample from compacting and ensures efficient solvent contact.[1]

-

Load the mixture into the extraction cell.

-

Fill any remaining void volume with the dispersing agent.

-

Place a second cellulose filter on top of the sample.

-

Hand-tighten the cell cap.

-

-

Extraction Parameters:

-

Solvent: Dichloromethane (DCM) or a mixture of acetone and dichloromethane (1:1, v/v) is recommended.

-

Pressure: 1500 psi

-

Temperature: 100°C

-

Static Time: 5 minutes per cycle

-

Number of Cycles: 2-3 cycles

-

Flush Volume: 60% of the cell volume

-

Purge Time: 120 seconds with nitrogen gas

-

-

Extract Collection and Concentration:

-

Collect the extract in a glass vial.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The final volume should be adjusted based on the expected concentration of the analyte and the sensitivity of the analytical instrument.

-

Solid-Phase Extraction (SPE) Cleanup Protocol

SPE is employed to remove interfering compounds from the crude extract, thereby improving the accuracy and precision of the subsequent analysis.[5]

-

Cartridge Conditioning:

-

Select a silica or Florisil SPE cartridge (e.g., 500 mg, 6 mL).

-

Condition the cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Load the 1 mL concentrated extract onto the conditioned SPE cartridge.

-

-

Elution:

-

Elute the cartridge with a suitable solvent or a sequence of solvents to separate the Nitro-PAH fraction from other components. A common approach is to use a non-polar solvent like hexane to elute aliphatic compounds, followed by a more polar solvent mixture to elute the PAHs and Nitro-PAHs. For instance, a mixture of hexane and dichloromethane (e.g., 1:1, v/v) can be effective.[4]

-

Collect the fraction containing the 1,6-Dinitro-benzo[e]pyrene.

-

-

Final Concentration:

-

Concentrate the collected fraction to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

The sample is now ready for analysis by HPLC or GC-MS.

-

Analytical Determination

High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (FLD) or a UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the quantification of 1,6-Dinitro-benzo[e]pyrene.[4][6] An appropriate analytical standard of 1,6-Dinitro-benzo[e]pyrene is required for instrument calibration and accurate quantification.

Mandatory Visualization

Caption: Workflow for the extraction and analysis of 1,6-Dinitro-benzo[e]pyrene from soil.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Application Notes and Protocols for In Vitro Mutagenicity Assays of 1,6-Dinitro-benzo[e]pyrene

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their potent mutagenic and carcinogenic properties. 1,6-Dinitro-benzo[e]pyrene belongs to this class of compounds. Assessing the mutagenic potential of such chemicals is a critical step in toxicological evaluation and drug development. This document provides detailed protocols for two standard in vitro mutagenicity assays: the Bacterial Reverse Mutation Test (Ames Test) and the In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay), which are suitable for the evaluation of compounds like 1,6-Dinitro-benzo[e]pyrene.

Data Presentation: Mutagenicity of 3,6-Dinitrobenzo[e]pyrene

The following tables summarize quantitative data from studies on the related isomer, 3,6-Dinitrobenzo[e]pyrene, to provide a reference for the expected mutagenic potency and response in various test systems.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for 3,6-Dinitrobenzo[e]pyrene

| Bacterial Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

| Salmonella typhimurium TA98 | Without | 285,000 | [1] |

| Salmonella typhimurium YG1024 | Without | 955,000 | [1] |

Table 2: Mammalian Cell Gene Mutation and Genotoxicity Data for 3,6-Dinitrobenzo[e]pyrene

| Assay | Cell Line | Concentration | Endpoint | Result | Reference |

| hprt Gene Mutation Assay | HepG2 (human) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increase from 61.1 to 229 per 10⁵ clonable cells | [2] |

| hprt Gene Mutation Assay | HepG2 (NAT2 overexpressing) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increase to 648 per 10⁵ clonable cells | [2] |

| Micronucleus Test | HepG2 (human) | 1.0 µg/mL (3 µM) | % Micronucleated Cells | Increase from 0.9% to 2.3% | [2] |

| Micronucleus Test | CHL/IU (hamster) | 1.0 µg/mL (3 µM) | % Micronucleated Cells | Increase from 1.2% to 7.6% | [2] |

| Sister Chromatid Exchange | HepG2 (human) | 1.0 µg/mL (3 µM) | SCE Frequency | ~3-fold increase over control | [2] |

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay evaluates the ability of a test substance to induce reverse mutations at selected loci of several bacterial strains.

Materials:

-

Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102, or Escherichia coli strains WP2 uvrA or WP2 uvrA (pKM101).

-

Test Substance: 1,6-Dinitro-benzo[e]pyrene (dissolved in a suitable solvent, e.g., DMSO).

-

Metabolic Activation System: Aroclor-1254 induced rat liver S9 fraction and cofactor solution (NADP, G6P).

-

Media: Nutrient broth, minimal glucose agar plates, top agar.

-

Positive Controls:

-

Without S9: Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), ICR-191 (for TA1537), Mitomycin C (for TA102/WP2 uvrA).

-

With S9: 2-aminoanthracene or benzo[a]pyrene (for all strains).

-

-

Negative Control: Solvent vehicle.

Procedure:

-

Preliminary Cytotoxicity Assay: Determine the concentration range of the test substance that does not cause excessive bacterial killing. This is typically done by plating bacteria with a range of concentrations and observing the background lawn.

-

Main Experiment (Plate Incorporation Method): a. To 2 mL of molten top agar at 45°C, add: i. 0.1 mL of an overnight bacterial culture. ii. 0.1 mL of the test substance solution at the desired concentration. iii. 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without). b. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. c. Allow the top agar to solidify. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Collection: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies, typically a two-fold or greater increase over the solvent control, and a reproducible effect.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA) - Based on OECD Guideline 490

This assay measures forward mutations in the thymidine kinase (TK) gene in mouse lymphoma L5178Y cells.

Materials:

-

Cell Line: L5178Y TK+/- mouse lymphoma cells.

-

Test Substance: 1,6-Dinitro-benzo[e]pyrene (dissolved in a suitable solvent).

-

Metabolic Activation System: Aroclor-1254 induced rat liver S9 fraction and cofactors.

-

Media: RPMI-1640 medium supplemented with horse serum, antibiotics, and other necessary components.

-

Selective Agent: Trifluorothymidine (TFT).

-

Positive Controls:

-

Without S9: Methyl methanesulfonate (MMS).

-

With S9: Cyclophosphamide or benzo[a]pyrene.

-

-

Negative Control: Solvent vehicle.

Procedure:

-

Range-Finding Cytotoxicity Assay: Determine the concentration range of the test substance that results in a relative total growth (RTG) of approximately 10-20% compared to the negative control.

-

Main Experiment: a. Treatment: Expose exponentially growing L5178Y cells to at least four concentrations of the test substance, with and without S9 mix, for 3-4 hours. Include positive and negative controls. b. Washing and Expression: After exposure, wash the cells to remove the test substance and resuspend them in fresh medium. Culture the cells for a 48-hour expression period to allow for the fixation of mutations. c. Plating for Viability and Mutation: i. Viability: Plate a low density of cells in non-selective medium to determine the cloning efficiency. ii. Mutation: Plate a high density of cells in medium containing the selective agent (TFT) to select for TK-deficient mutants. d. Incubation: Incubate plates at 37°C in a humidified CO₂ incubator for 10-14 days.

-

Data Collection: Count the colonies on both viability and selection plates. Distinguish between large and small colonies, as this can provide information on the type of mutation (gene mutation vs. clastogenic event).

-

Data Analysis: Calculate the mutant frequency (MF) for each concentration. A positive result is indicated by a concentration-dependent increase in MF that exceeds a predefined global evaluation factor (typically MF > 126 x 10⁻⁶ for this assay).

Visualizations

Caption: Experimental workflow for in vitro mutagenicity testing.

Caption: General metabolic activation pathway of dinitro-aromatic compounds.

References

- 1. Detection of a novel mutagen, 3,6-dinitrobenzo[e]pyrene, as a major contaminant in surface soil in Osaka and Aichi Prefectures, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxicity of 3,6-dinitrobenzo[e]pyrene, a novel mutagen in ambient air and surface soil, in mammalian cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Culture Studies with 1,6-Dinitro-benzo[e]pyrene Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vitro effects of 1,6-Dinitro-benzo[e]pyrene (1,6-DNBeP), a potent environmental mutagen. The following sections detail the genotoxic and cytotoxic effects of 1,6-DNBeP on mammalian cell lines, specifically the human hepatoma cell line HepG2 and the Chinese hamster lung cell line CHL/IU. Detailed protocols for relevant assays are provided to facilitate the design and execution of cell culture-based studies investigating the mechanisms of action and potential therapeutic interventions related to nitro-polycyclic aromatic hydrocarbon (nitro-PAH) exposure.

Summary of Quantitative Data

The genotoxic effects of 3,6-Dinitrobenzo[e]pyrene (3,6-DNBeP), a compound structurally related to 1,6-DNBeP, have been quantified in HepG2 and CHL/IU cell lines. The following tables summarize the key findings from these studies.

Table 1: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene (3 µM) in HepG2 Cells [1]

| Endpoint | Control | 3,6-DNBeP (3 µM) | Fold Increase |

| HPRT Mutant Frequency (per 10⁵ cells) | 61.1 | 229 | 3.75 |

| HPRT Mutant Frequency (NAT2-overexpressing) (per 10⁵ cells) | - | 648 | - |

| Sister Chromatid Exchange Frequency | - | ~3x Control | ~3 |

| Micronucleated Cells (%) | 0.9 | 2.3 | 2.56 |

| H2AX Phosphorylation Level | - | 8x Background | 8 |

Table 2: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene (3 µM) in CHL/IU Cells [1]

| Endpoint | Control | 3,6-DNBeP (3 µM) | Fold Increase |

| Micronucleated Cells (%) | 1.2 | 7.6 | 6.33 |

Experimental Protocols

Cell Culture and Maintenance

a. HepG2 Cell Line

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Wash the cell monolayer with phosphate-buffered saline (PBS), and detach the cells using a 0.25% trypsin-EDTA solution. Neutralize trypsin with complete growth medium and re-seed at a ratio of 1:3 to 1:6.

b. CHL/IU Cell Line

-

Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 10% heat-inactivated calf serum.[2]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

-

Subculturing: Passage cells every 2 days.[3] Detach cells using a 0.1% trypsin-EDTA solution.[3]

Preparation of 1,6-Dinitro-benzo[e]pyrene Stock Solution

-

Solvent: Due to its hydrophobic nature, 1,6-DNBeP should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Storage: Store the stock solution at -20°C, protected from light.

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Expose cells to a range of 1,6-DNBeP concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assays

a. Micronucleus Assay [2]

-

Cell Treatment: Treat cells with 1,6-DNBeP for a suitable duration (e.g., one to two cell cycles).

-

Cell Harvest: Harvest the cells by trypsinization.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 75 mM KCl) to swell the cytoplasm.

-

Fixation: Fix the cells with a mixture of methanol and acetic acid.

-

Slide Preparation: Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with Giemsa or another suitable DNA stain.

-

Scoring: Score the frequency of micronucleated cells per 1000-2000 cells under a microscope.

b. Sister Chromatid Exchange (SCE) Assay

-

BrdU Labeling: Culture cells in the presence of 5-bromo-2'-deoxyuridine (BrdU) for two cell cycles.

-

Cell Treatment: Expose the cells to 1,6-DNBeP during the second cell cycle.

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the culture for the final 2-4 hours.

-

Harvest and Slide Preparation: Harvest the cells and prepare chromosome spreads as in the micronucleus assay.

-

Differential Staining: Stain the slides using a method that differentially stains sister chromatids (e.g., fluorescence plus Giemsa).

-

Scoring: Score the number of SCEs per metaphase.

c. H2AX Phosphorylation (γH2AX) Assay by Western Blotting

-

Cell Treatment and Lysis: Treat cells with 1,6-DNBeP, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated H2AX (Ser139). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for 1,6-DNBeP-Induced Genotoxicity

Caption: Proposed pathway of 1,6-DNBeP-induced genotoxicity.

Experimental Workflow for Assessing Genotoxicity

Caption: Workflow for assessing 1,6-DNBeP genotoxicity.

References

Application Notes and Protocols for Studying 1,6-Dinitro-benzo[e]pyrene Toxicity Using Animal Models

Introduction

1,6-Dinitro-benzo[e]pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are a class of compounds often found in diesel exhaust and other combustion products. Many nitro-PAHs are known to be potent mutagens and carcinogens. Their toxicity is primarily mediated through metabolic activation, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and inducing mutations. This document provides a comprehensive overview of animal models and experimental protocols relevant to assessing the toxicity of 1,6-dinitro-benzo[e]pyrene, based on data from analogous compounds.

Animal Models

The choice of animal model is critical for toxicological studies. Rodents, particularly rats and mice, are the most commonly used models for studying the carcinogenicity and genotoxicity of nitro-PAHs due to their well-characterized physiology and genetics, relatively short lifespan, and the availability of established experimental protocols.

-

F344 Rats: This inbred rat strain is frequently used in carcinogenicity studies, particularly for assessing pulmonary carcinogenicity of airborne pollutants.

-

Newborn Mice (e.g., CD-1, B6C3F1): The newborn mouse bioassay is a sensitive model for detecting the tumorigenic potential of chemicals, especially those available in limited quantities. Neonates have a higher susceptibility to carcinogens due to their developing organ systems and immature detoxification mechanisms.

-

ICR Mice: This outbred mouse strain is often used in genotoxicity assays, such as the comet assay, to evaluate DNA damage in various organs.

Quantitative Toxicity Data of Structurally Related Compounds

The following tables summarize the quantitative toxicity data for 1,6-dinitropyrene and 3,6-dinitrobenzo[e]pyrene, which can be used as a reference for estimating the potential toxicity of 1,6-dinitro-benzo[e]pyrene.

Table 1: Carcinogenicity of 1,6-Dinitropyrene in Male F344 Rats (Pulmonary Instillation)

| Dose (mg/rat) | Number of Animals | Lung Cancer Incidence (%) |

| 0 (Control) | 39 | 0 |

| 0.003 | 30 | 13 |

| 0.01 | 31 | 42 |

| 0.03 | 26 | 85 |

| 0.1 | 9 | 67 |

| 0.15 | 9 | 67 |

Table 2: Tumorigenicity of 1,6-Dinitropyrene in Newborn Male Mice (Intraperitoneal Injection)

| Total Dose (nmol/mouse) | Number of Animals | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) |

| 200 | Not Specified | 32 | Not Specified |

Table 3: Genotoxicity of 3,6-Dinitrobenzo[e]pyrene

| Assay | Cell/Animal Model | Concentration/Dose | Endpoint | Result |

| HPRT Gene Mutation | HepG2 (human liver cells) | 1.0 µg/mL (3 µM) | Mutant Frequency | Increased to 229 per 10^5 clonable cells |

| Comet Assay | ICR Mice (in vivo) | 40 mg/kg (intraperitoneal) | DNA Damage | Significant DNA damage in liver, kidney, lung, and bone marrow |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of 1,6-dinitro-benzo[e]pyrene.

Protocol 1: Pulmonary Carcinogenicity Study in F344 Rats via Intratracheal Instillation

This protocol is adapted from studies on the pulmonary carcinogenicity of 1,6-dinitropyrene.

1. Animal Model: Male F344 rats, 6-8 weeks old.

2. Test Compound Preparation:

- Suspend 1,6-dinitro-benzo[e]pyrene in a vehicle such as beeswax-tricaprylin or saline with a suspending agent (e.g., Tween 80).

- Prepare a range of concentrations to deliver the desired doses in a small volume (e.g., 0.1-0.2 mL).

3. Intratracheal Instillation Procedure:

- Anesthetize the rats using an appropriate anesthetic (e.g., isoflurane).

- Place the anesthetized rat in a supine position on an inclined board.

- Visualize the epiglottis and vocal cords using a laryngoscope or otoscope.

- Insert a sterile gavage needle or catheter into the trachea.

- Instill the test compound suspension directly into the lungs.

- Allow the animal to recover in a clean, warm cage.

4. Observation and Endpoint Analysis:

- Observe the animals for clinical signs of toxicity and mortality for a period of up to 2 years.

- At the end of the study, euthanize the animals and perform a complete necropsy.

- Examine the lungs and other organs for gross lesions.

- Collect tissues for histopathological examination to determine the incidence and type of tumors.

Protocol 2: Tumorigenicity Study in Newborn Mice via Intraperitoneal Injection

This protocol is based on the newborn mouse bioassay used for various nitrated PAHs.[1]

1. Animal Model: Newborn CD-1 or B6C3F1 mice (within 24 hours of birth).

2. Test Compound Preparation:

- Dissolve or suspend 1,6-dinitro-benzo[e]pyrene in a suitable vehicle such as dimethyl sulfoxide (DMSO) or corn oil.

- Prepare a dosing solution that allows for the administration of the total dose in multiple injections of small volumes (e.g., 5-10 µL).

3. Intraperitoneal Injection Procedure:

- Gently restrain the neonatal mouse.

- Administer the test compound by intraperitoneal (i.p.) injection on days 1, 8, and 15 of age.

- Use a 30-gauge needle to minimize tissue damage.

4. Observation and Endpoint Analysis:

- Wean the mice at 3-4 weeks of age.

- Observe the animals for up to one year for signs of tumor development.

- At the end of the study, euthanize the mice and perform a thorough necropsy.

- Examine the liver, lungs, and other organs for tumors.

- Preserve tissues for histopathological confirmation of tumors.

Protocol 3: In Vivo Genotoxicity Assessment using the Comet Assay

This protocol describes the comet assay (single-cell gel electrophoresis) to detect DNA damage in various organs of mice.

1. Animal Model: Male ICR mice, 6-8 weeks old.

2. Test Compound Administration:

- Administer 1,6-dinitro-benzo[e]pyrene via intraperitoneal injection or oral gavage.

- Include a vehicle control group and a positive control group (e.g., a known genotoxic agent).

3. Sample Collection and Cell Preparation:

- Euthanize the mice at a specified time after treatment (e.g., 3 hours).

- Collect target organs (e.g., liver, lung, kidney, bone marrow).

- Prepare single-cell suspensions from each organ using appropriate dissociation methods.

4. Comet Assay Procedure:

- Embed the single-cell suspension in low-melting-point agarose on a microscope slide.

- Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

- Subject the slides to electrophoresis under alkaline conditions to unwind and separate fragmented DNA from the nucleoid.

- Stain the DNA with a fluorescent dye (e.g., SYBR Green).

- Visualize the "comets" using a fluorescence microscope. The head of the comet consists of intact DNA, while the tail is composed of damaged, fragmented DNA.

5. Data Analysis:

- Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

- Compare the levels of DNA damage between the treated and control groups.

Signaling Pathways in Nitro-PAH Toxicity

The toxicity of nitro-PAHs is a complex process involving metabolic activation and the subsequent interaction of reactive metabolites with cellular macromolecules. The key signaling pathways are depicted below.

Metabolic Activation and DNA Adduct Formation

The carcinogenicity of nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to DNA.[2] Two primary pathways are involved:

-

Nitroreduction: The nitro group is reduced by cytosolic and microsomal nitroreductases to form N-hydroxy arylamines. These intermediates can be further activated by O-acetylation or sulfation to form reactive esters that readily bind to DNA, forming C8- and N2-deoxyguanosine adducts.[3]

-

Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, can oxidize the aromatic rings to form epoxide intermediates.[4][5] These epoxides can be further metabolized to diol epoxides, which are highly reactive and can form stable DNA adducts.

The expression of CYP1 enzymes is regulated by the aryl hydrocarbon receptor (AhR) signaling pathway.[6][7] Binding of PAHs or their metabolites to AhR leads to its translocation to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1B1, leading to their increased expression.[8]

Oxidative Stress